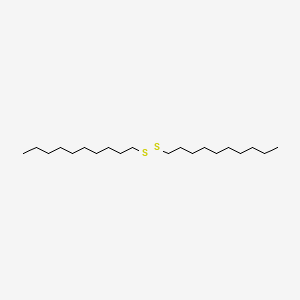

Decyl disulfide

概要

説明

Decyl disulfide is a chemical compound with the molecular formula C20H42S2 . It is a disulfide, which means it contains a sulfur-sulfur bond.

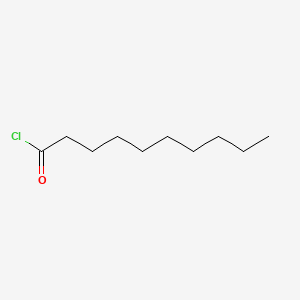

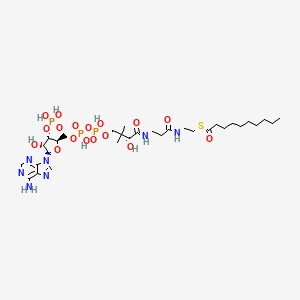

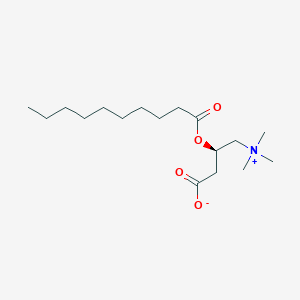

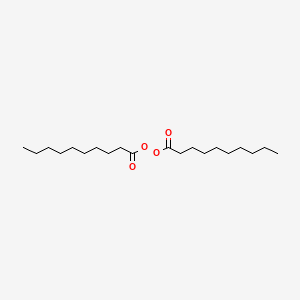

Synthesis Analysis

The synthesis of disulfides like Decyl disulfide can be achieved through various methods. One approach involves the nickel-catalyzed reductive coupling of unactivated alkyl bromides with symmetrical alkyl- and aryltetrasulfides . Another method involves the use of a small molecule, ultraviolet-light, and palladium for chemo- and regio-selective activation of cysteine, which enables the one-pot formation of multiple disulfide bonds in various peptides and proteins .

Molecular Structure Analysis

The molecular structure of Decyl disulfide consists of a chain of carbon atoms with sulfur atoms attached. The exact 3D structure can be viewed using specific software .

Chemical Reactions Analysis

Decyl disulfide can participate in various chemical reactions. For instance, it has been used as a surfactant in top-down proteomics, where it was shown to be compatible with direct electrospray ionization (ESI)-MS analysis and reversed-phase liquid chromatography (RPLC)-MS analysis of proteins and protein complexes . Another study reported the decatungstate-catalyzed radical disulfuration through direct C-H functionalization for the preparation of unsymmetrical disulfides .

科学的研究の応用

Trypanocidal Activity

Decyl disulfide has been explored for its trypanocidal activity. In a study, tetraethylthiuram disulfide, a similar compound, showed significant inhibitory effects against Trypanosoma cruzi, a parasite causing Chagas' disease, suggesting potential applications of disulfides like decyl disulfide in parasite control (Lane et al., 1996).

Antineoplastic Activity

Research has been conducted on the antineoplastic (anti-cancer) activity of decyl and phenyl disulfide derivatives. These compounds, including decyl disulfide, showed cytotoxicity towards cancer cells by depleting cellular glutathione levels, which could have therapeutic implications in cancer treatment (Kirk Dl, 1987).

Neurotoxicity Studies

Disulfide compounds, similar to decyl disulfide, have been studied for their neurotoxic effects. One study investigated the neurotoxicity of carbon disulfide and carbonyl sulfide, highlighting the potential risks associated with exposure to disulfide compounds (Sills et al., 2005).

Drug Delivery Systems

Disulfide bonds, such as those in decyl disulfide,are integral in developing reduction-responsive drug-delivery systems for cancer therapy. For example, research on disulfide bond-driven oxidation- and reduction-responsive prodrug nanoassemblies has shown promising results in drug release and antitumor efficacy, demonstrating the potential of disulfide-based materials in medical applications (Sun et al., 2018).

Control of Disulfide Stability

Studies have focused on controlling the stability of disulfide bonds, like those in decyl disulfide, under various conditions. This research is vital for engineering redox-sensitive materials and drug delivery systems, showing that the microenvironment significantly affects disulfide bond stability (Wu et al., 2013).

Self-Healing Elastomers

The use of aromatic disulfides, similar to decyl disulfide, has been reported in creating self-healing elastomers. These materials demonstrate significant healing efficiency at room temperature without external intervention, indicating their potential in various industrial applications (Rekondo et al., 2014).

Toxicity Studies

The toxicity of disulfide compounds, including decyl disulfide analogs, has been studied extensively. For instance, research on the toxicity of disulfides to isolated hepatocytes and mitochondria reveals that disulfide metabolites can be significantly more toxic than their parent drugs, emphasizing the importance of understanding their toxicological profiles (Jatoe et al., 1988)

Safety And Hazards

将来の方向性

Research on disulfides, including Decyl disulfide, is ongoing. For instance, a recent study demonstrated that Decyl disulfide surface treatment improved the photoluminescence quantum yield and stability of blue-emitting CsPbBr3 nanoplatelets . This suggests potential applications in high-quality displays. Another study discussed the potential of therapeutic peptides, which often contain disulfide bonds, in drug discovery .

特性

IUPAC Name |

1-(decyldisulfanyl)decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJPKRIELSFBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSSCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146874 | |

| Record name | Decyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decyl disulfide | |

CAS RN |

10496-18-1 | |

| Record name | Decyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

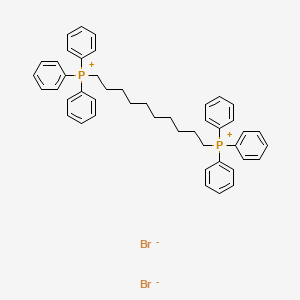

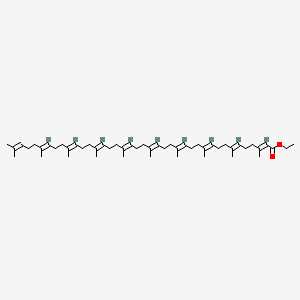

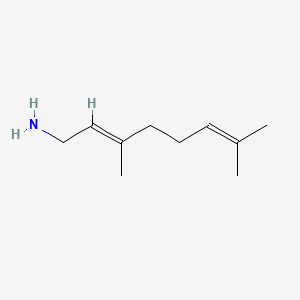

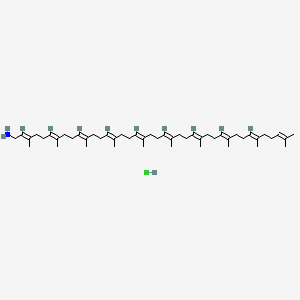

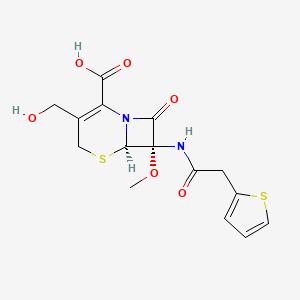

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of decyl disulfide?

A1: Decyl disulfide is a symmetrical disulfide with the molecular formula C20H42S2 and a molecular weight of 346.67 g/mol. [, , , , , , ] While specific spectroscopic data wasn't detailed in the provided research, disulfides are generally characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q2: How does decyl disulfide interact with gold surfaces?

A2: Research indicates that decyl disulfide demonstrates a strong affinity for gold surfaces. [, , ] It forms self-assembled monolayers (SAMs) on gold through a chemisorption process, where the sulfur atoms in the disulfide bond strongly interact with the gold atoms. This interaction is highly selective, as evidenced by Auger electron spectroscopy studies showing significantly higher adsorption on gold compared to silicon nitride. []

Q3: Can decyl disulfide be used to modify gold microstructures?

A3: Yes, decyl disulfide can be used for the selective functionalization of gold microstructures. [] For instance, researchers have successfully employed bis[10-(ferrocenylcarbonyl)decyl] disulfide to modify gold microelectrodes. The disulfide preferentially chemisorbs onto the gold surface, leaving the silicon nitride substrate largely unaffected. []

Q4: Does the length of the alkyl chain in a disulfide affect its interaction with gold?

A4: Yes, the length of the alkyl chain in a disulfide can influence its interaction with gold, specifically in the context of forming mixed SAMs. Studies using 11-hydroxyundecyl decyl disulfide (HDD) on gold surfaces revealed that at temperatures above 250 K, HDD undergoes phase separation, forming distinct regions of decanethiolate and hydroxyundecylthiolate. [] This suggests that differences in alkyl chain length and terminal group functionality can drive phase separation within a mixed SAM on gold.

Q5: What happens to decyl disulfide at high temperatures on a gold surface?

A5: At temperatures above 450 K, decyl disulfide SAMs on gold surfaces begin to desorb. [] The desorption process results in different chemisorbed states on the gold, similar to those observed for decanethiol and mercaptoundecanol SAMs. This suggests that the disulfide bond can break at these elevated temperatures, leading to the formation of thiolate species on the gold surface.

Q6: Are there alternatives to decyl disulfide for specific applications?

A6: While decyl disulfide offers valuable properties, alternatives exist depending on the application. For instance, in top-down proteomics, the nonionic surfactant n-dodecyl-β-D-maltoside (DDM) is widely used but can interfere with mass spectrometry. Researchers developed n-decyl-disulfide-β-D-maltoside (DSSM) as a cleavable alternative. [] DSSM mimics DDM's properties but incorporates a cleavable disulfide bond, enabling surfactant removal before MS analysis, thus highlighting the adaptability of disulfide chemistry for tailoring materials to specific needs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。